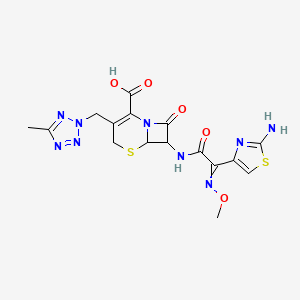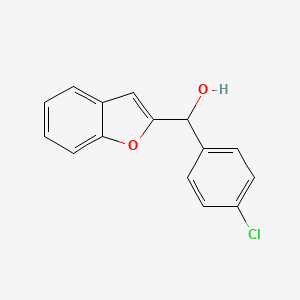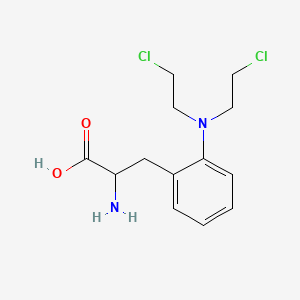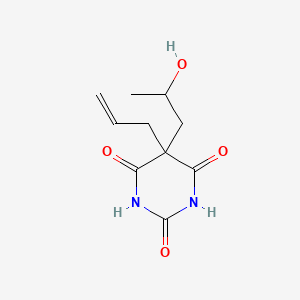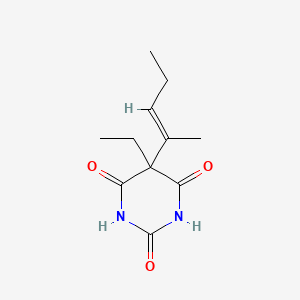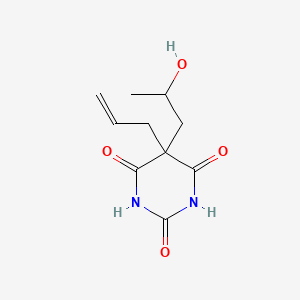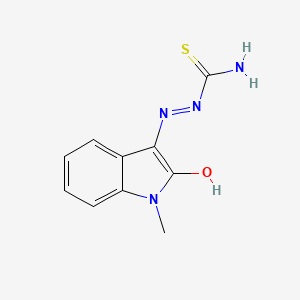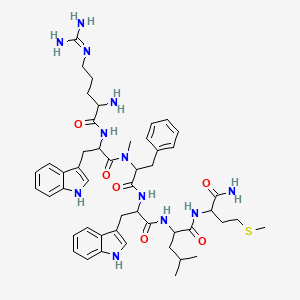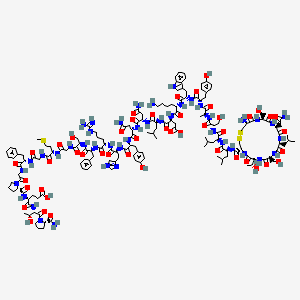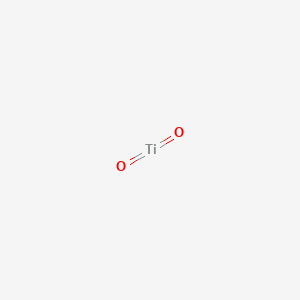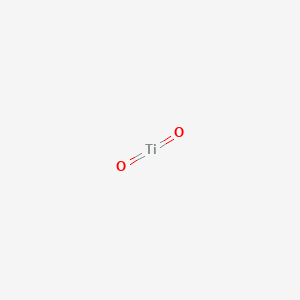![molecular formula C20H28O B10784629 10,17,17-Trimethyl-1,2,6,7,8,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one CAS No. 23257-23-0](/img/structure/B10784629.png)
10,17,17-Trimethyl-1,2,6,7,8,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DIMETHYLNORANDROSTADIENONE is a synthetic steroid compound belonging to the class of androstadienones. It is known for its potent pheromone-like activities in humans, affecting mood and behavior subtly. This compound is structurally related to the androgen sex hormones but does not exhibit androgenic or anabolic effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of DIMETHYLNORANDROSTADIENONE typically involves the conversion of androstadienol by the enzyme 3β-hydroxysteroid dehydrogenase. This process can be further modified by 5α-reductase to produce androstenone, which can then be converted into DIMETHYLNORANDROSTADIENONE through specific reaction conditions .
Industrial Production Methods: Industrial production of DIMETHYLNORANDROSTADIENONE involves large-scale chemical synthesis using advanced techniques such as chemical vapor deposition and hydrothermal methods. These methods ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
Arten von Reaktionen: DIMETHYLNORANDROSTADIENON unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Umwandlung in potentere Pheromone wie Androstenon.
Reduktion: Bildung weniger potenter Derivate.
Substitution: Einführung verschiedener funktioneller Gruppen, um seine Aktivität zu modifizieren.
Häufige Reagenzien und Bedingungen:
Oxidation: Verwendet Oxidationsmittel wie Kaliumpermanganat unter kontrollierten Bedingungen.
Reduktion: Setzt Reduktionsmittel wie Lithiumaluminiumhydrid ein.
Substitution: Bezieht Reagenzien wie Halogene oder Alkylgruppen unter bestimmten Temperatur- und Druckbedingungen ein.
Hauptprodukte:
Oxidation: Androstenon.
Reduktion: 3α-Androstenol oder 3β-Androstenol.
Substitution: Verschiedene funktionalisierte Derivate mit veränderter Pheromonaktivität.
Wissenschaftliche Forschungsanwendungen
DIMETHYLNORANDROSTADIENON hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung zur Untersuchung der Steroidsynthese und -reaktionen verwendet.
Biologie: Untersucht auf seine Auswirkungen auf die menschliche Stimmung und das menschliche Verhalten, insbesondere in der Pheromonforschung.
Medizin: Erforscht für potenzielle therapeutische Anwendungen bei affektiven Störungen.
Industrie: In Männerdüften integriert, um die sexuelle Anziehungskraft zu verstärken
5. Wirkmechanismus
DIMETHYLNORANDROSTADIENON entfaltet seine Wirkung durch Wechselwirkung mit Riechrezeptoren in der menschlichen Nase. Es beeinflusst den Hypothalamus und führt zu Veränderungen der Stimmung und des Verhaltens. Die molekularen Ziele umfassen spezifische Riechrezeptoren und Signalwege, die an der Regulation des Cortisolspiegels beteiligt sind .
Ähnliche Verbindungen:
- Androstenon
- Androstadienol
- 3α-Androstenol
- 3β-Androstenol
Vergleich: DIMETHYLNORANDROSTADIENON ist einzigartig aufgrund seiner spezifischen pheromoneartigen Aktivität ohne androgene Wirkungen. Im Gegensatz zu Androstenon, das einen starken Geruch hat, ist DIMETHYLNORANDROSTADIENON weniger geruchsintensiv und wirkt sich subtiler auf Stimmung und Verhalten aus .
Wirkmechanismus
DIMETHYLNORANDROSTADIENONE exerts its effects through interaction with olfactory receptors in the human nose. It influences the hypothalamus, leading to changes in mood and behavior. The molecular targets include specific olfactory receptors and pathways involved in the regulation of cortisol levels .
Vergleich Mit ähnlichen Verbindungen
- Androstenone
- Androstadienol
- 3α-androstenol
- 3β-androstenol
Comparison: DIMETHYLNORANDROSTADIENONE is unique due to its specific pheromone-like activity without androgenic effects. Unlike androstenone, which has a strong odor, DIMETHYLNORANDROSTADIENONE is less odorous and more subtle in its effects on mood and behavior .
Eigenschaften
CAS-Nummer |
23257-23-0 |
|---|---|
Molekularformel |
C20H28O |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
10,17,17-trimethyl-1,2,6,7,8,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H28O/c1-19(2)10-9-16-15-5-4-13-12-14(21)8-11-20(13,3)18(15)7-6-17(16)19/h12,15,18H,4-11H2,1-3H3 |
InChI-Schlüssel |
SPKAUGWCKWXQFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC2=C1CCC3C2CCC4=CC(=O)CCC34C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



